molecular formula C10H10FN3S B2852241 2-FLUORO-4-METHYL-N-(1,2,3-THIADIAZOL-4-YLMETHYL)ANILINE CAS No. 1157062-68-4

2-FLUORO-4-METHYL-N-(1,2,3-THIADIAZOL-4-YLMETHYL)ANILINE

Cat. No.: B2852241
CAS No.: 1157062-68-4
M. Wt: 223.27
InChI Key: MFWCWTQPCUZDBT-UHFFFAOYSA-N
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Description

2-FLUORO-4-METHYL-N-(1,2,3-THIADIAZOL-4-YLMETHYL)ANILINE is an organic compound that features a fluorine atom, a methyl group, and a thiadiazole ring attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-4-METHYL-N-(1,2,3-THIADIAZOL-4-YLMETHYL)ANILINE typically involves multiple steps. One common approach starts with the preparation of 2-fluoro-4-methylaniline, which can be synthesized via the Leimgruber-Batcho reaction . The next step involves the formation of the thiadiazole ring, which can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The final step is the coupling of the thiadiazole ring with the aniline derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-4-METHYL-N-(1,2,3-THIADIAZOL-4-YLMETHYL)ANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various substituted aniline derivatives, nitroso compounds, and hydroxylamines .

Mechanism of Action

The mechanism of action of 2-FLUORO-4-METHYL-N-(1,2,3-THIADIAZOL-4-YLMETHYL)ANILINE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity and enzyme inhibition . The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-FLUORO-4-METHYL-N-(1,2,3-THIADIAZOL-4-YLMETHYL)ANILINE is unique due to the presence of both a fluorine atom and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-fluoro-4-methyl-N-(thiadiazol-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3S/c1-7-2-3-10(9(11)4-7)12-5-8-6-15-14-13-8/h2-4,6,12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWCWTQPCUZDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CSN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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